Tubulin inhibitor 30
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H19N3O5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[4-(furan-2-yl)-1-pyrimidin-2-ylpyrrol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H19N3O5/c1-27-18-10-14(11-19(28-2)21(18)29-3)20(26)16-13-25(22-23-7-5-8-24-22)12-15(16)17-6-4-9-30-17/h4-13H,1-3H3 |
Clave InChI |
IXBOSJOTMWEKPZ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Indole-Amide Tubulin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of indole-amide based tubulin inhibitors, a promising class of anti-cancer agents. While direct, extensive data on a specific compound designated "Tubulin Inhibitor 30" or "St.30" is limited in publicly available literature, this guide synthesizes the established mechanisms and data from closely related and well-characterized indole-amide tubulin inhibitors that target the colchicine (B1669291) binding site. This document will serve as a comprehensive resource, detailing the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate their function.
Core Concepts: Mechanism of Action
Indole-amide tubulin inhibitors are potent microtubule-destabilizing agents that exert their anti-cancer effects by disrupting the dynamic nature of microtubules, which are essential components of the cytoskeleton.[1] The primary mechanism of action involves the following key events:
-
Binding to the Colchicine Site on β-Tubulin: These inhibitors bind to the colchicine binding site located at the interface between α- and β-tubulin heterodimers.[2] This binding is non-covalent and prevents the conformational changes necessary for tubulin polymerization. The indole (B1671886) moiety is a critical pharmacophore that often establishes key interactions within this pocket.[2]
-
Inhibition of Microtubule Polymerization: By occupying the colchicine binding site, indole-amide inhibitors prevent the polymerization of αβ-tubulin heterodimers into microtubules. This leads to a net depolymerization of existing microtubules.[1][3]
-
Disruption of Mitotic Spindle Formation: Microtubules are fundamental to the formation of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.[4]
-
Cell Cycle Arrest at the G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][3]
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic pathway of apoptosis (programmed cell death), ultimately leading to the elimination of cancer cells.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for indole-amide and related colchicine-binding site inhibitors based on published literature. These values highlight the potency of this class of compounds across various cancer cell lines and their direct effect on tubulin polymerization.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | Representative Inhibitor Class | IC50 (µM) |
| A549 | Lung Carcinoma | Indole-amide | < 0.5[1] |
| HeLa | Cervical Cancer | Indole-acrylamide | ~0.1-1.0[1] |
| MCF-7 | Breast Cancer | Arylthioindole | 0.052[5] |
| HepG2 | Liver Cancer | Indole-amide | < 0.5[1] |
| HuCCA-1 | Cholangiocarcinoma | Indole-amide | < 0.5[1] |
Table 2: Biochemical Tubulin Polymerization Inhibition
| Assay Type | Parameter | Representative Inhibitor Class | Value (µM) |
| In vitro tubulin polymerization | IC50 | Indole-amide | ~1-10[1][3] |
| In vitro tubulin polymerization | IC50 | Arylthioindole | 3.3[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of indole-amide tubulin inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Tubulin inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the tubulin inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: To directly measure the effect of the inhibitor on the polymerization of purified tubulin.
Materials:
-
Lyophilized purified tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Tubulin inhibitor stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Reconstitute lyophilized tubulin on ice with cold polymerization buffer.
-
Prepare a reaction mixture containing tubulin (final concentration 3-5 mg/mL), polymerization buffer, and 1 mM GTP.
-
Add various concentrations of the tubulin inhibitor to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition of polymerization and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
Tubulin inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the tubulin inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Generate a DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of indole-amide tubulin inhibitor action.
Experimental Workflow
Caption: Experimental workflow for characterizing tubulin inhibitors.
Logical Relationship
Caption: Logical cascade of tubulin inhibitor-induced cell death.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Colchicine Binding Site: An In-Depth Technical Guide to the Interaction of Combretastatin A4 with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding interaction between the potent tubulin inhibitor, Combretastatin A4 (the active metabolite of Fosbretabulin), and its target, the colchicine (B1669291) binding site on the β-tubulin subunit. We delve into the molecular details of this interaction, supported by quantitative data, and provide detailed experimental protocols for key assays used in its characterization. Furthermore, this guide illustrates the downstream effects on cellular signaling pathways and presents a workflow for the discovery of novel tubulin inhibitors.
Introduction: Tubulin as an Anticancer Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly and disassembly are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes tubulin a well-established and highly attractive target for the development of anticancer therapeutics.
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Combretastatin A4 belongs to the latter class, exerting its potent antimitotic effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Fosbretabulin and its Active Metabolite, Combretastatin A4
Fosbretabulin (Combretastatin A4 Phosphate) is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active, more lipophilic metabolite, Combretastatin A4 (CA4). CA4 was originally isolated from the bark of the South African bushwillow tree, Combretum caffrum. As a vascular-disrupting agent, CA4 has shown significant antitumor activity, particularly against anaplastic thyroid carcinoma.
The Binding Site of Combretastatin A4 on Tubulin
X-ray crystallography studies have definitively identified the binding site of Combretastatin A4 as the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit. This binding pocket is a key target for numerous small molecule inhibitors.
The interaction of Combretastatin A4 with the colchicine binding site is characterized by specific hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking and dynamics simulations have further elucidated these interactions, revealing the importance of the cis-conformation of the stilbene (B7821643) bridge of CA4 for optimal binding. Sequence analysis of different β-tubulin isotypes has shown that variations in the amino acid composition of the binding pocket can influence binding affinity and contribute to drug resistance. For instance, alterations in the expression of βI and βIII tubulin isotypes have been observed in CA4-resistant lung carcinoma cell lines.
Quantitative Data
The following tables summarize key quantitative data related to the activity and clinical investigation of Fosbretabulin and Combretastatin A4.
| Parameter | Value | Conditions |
| Tubulin Polymerization Inhibition (IC₅₀) | 2.4 µM | Cell-free assay |
| Binding Affinity (Kd) for β-tubulin | 0.4 µM | Cell-free assay |
| Phase II Clinical Trial (Anaplastic Thyroid Carcinoma) | Fosbretabulin (45 mg/m²) on days 1, 8, and 15 of a 28-day cycle | |
| Median Overall Survival | 4.7 months | |
| 6-Month Survival Rate | 34% | |
| 12-Month Survival Rate | 23% | |
| Randomized Phase II Trial (Anaplastic Thyroid Carcinoma) | Fosbretabulin (60 mg/m²) with paclitaxel/carboplatin vs. paclitaxel/carboplatin alone | |
| Median Overall Survival (Combination) | 5.2 months | |
| Median Overall Survival (Chemo alone) | 4.0 months | |
| 1-Year Survival Rate (Combination) | 26% | |
| 1-Year Survival Rate (Chemo alone) | 9% |
Table 1: In Vitro Activity and Clinical Trial Outcomes for Fosbretabulin/Combretastatin A4.
Signaling Pathways and Experimental Workflows
Disruption of VE-Cadherin Signaling Pathway
In endothelial cells, the disruption of the microtubule network by Combretastatin A4 leads to a cascade of events that compromise vascular integrity. A key pathway affected is the Vascular Endothelial (VE)-cadherin signaling pathway, which is crucial for maintaining adherens junctions between endothelial cells.
Caption: Disruption of VE-Cadherin signaling by Combretastatin A4.
Workflow for Identifying Tubulin Polymerization Inhibitors
The discovery of novel tubulin inhibitors often follows a structured workflow that combines computational and experimental approaches.
Caption: Workflow for tubulin inhibitor discovery.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Materials:
-
Purified tubulin (e.g., porcine brain, >99% pure)
-
Test compound (e.g., Combretastatin A4)
-
Positive control (e.g., Colchicine)
-
Vehicle control (e.g., DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Black, 96-well, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of the test compound and controls in General Tubulin Buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare the tubulin polymerization mix on ice: For a final tubulin concentration of 2-3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and the fluorescent reporter dye (e.g., 10 µM DAPI).
-
-
Assay Execution:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) black 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in fluorescence versus time for each concentration of the test compound and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Competitive Colchicine-Binding Assay (Radiolabeled)
This assay determines if a test compound binds to the colchicine binding site by measuring its ability to compete with a radiolabeled colchicine analog.
Materials:
-
Purified tubulin
-
Test compound
-
Unlabeled colchicine (for standard curve)
-
[³H]Colchicine (radiolabeled ligand)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Filter-binding apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound in binding buffer.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a filter-binding apparatus. The filters will retain the tubulin and any bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound [³H]colchicine at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.
-
X-ray Crystallography of Tubulin-Ligand Complex
This protocol provides a generalized workflow for determining the crystal structure of a tubulin-ligand complex.
Procedure:
-
Protein Expression and Purification:
-
Express and purify high-quality, homogenous tubulin heterodimers.
-
-
Complex Formation:
-
Incubate the purified tubulin with a molar excess of the ligand (e.g., Combretastatin A4) to ensure saturation of the binding site.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization screens to identify initial crystallization conditions.
-
-
Crystal Optimization:
-
Optimize the initial crystallization conditions by systematically varying parameters such as pH, precipitant concentration, temperature, and protein concentration to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the structure of the tubulin-ligand complex using molecular replacement, using a known tubulin structure as a search model.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
-
Analysis of the Binding Site:
-
Analyze the electron density map to confirm the binding of the ligand and identify the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the colchicine binding site.
-
Conclusion
The colchicine binding site of β-tubulin remains a highly validated and promising target for the development of novel anticancer agents. Combretastatin A4 serves as a paradigm for potent inhibitors that bind to this site, leading to microtubule depolymerization and vascular disruption in tumors. The in-depth understanding of its binding mode, facilitated by the experimental techniques detailed in this guide, is crucial for the rational design and optimization of the next generation of tubulin inhibitors with improved efficacy and safety profiles.
Chemical structure and properties of Tubulin inhibitor 30
As the query "Tubulin inhibitor 30" can refer to several distinct chemical entities, this guide provides a comprehensive overview of the prominent compounds identified by this nomenclature in scientific literature. Each section is dedicated to a specific inhibitor, detailing its chemical structure, properties, and associated experimental data.
J30: An Orally Active Indoline-Sulfonamide
J30 is a potent, orally active tubulin inhibitor that has demonstrated significant activity against various human cancer cell lines.[1]
Chemical Structure and Properties
-
Systematic Name: N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide[1]
-
Molecular Formula: C21H19N3O4S
-
Molecular Weight: 409.46 g/mol [1]
Biological Activity
J30 disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[1] Its inhibitory effects are potent, with reported IC50 values in the nanomolar range.
| Assay | IC50 | Cell Line |
| Tubulin Polymerization Inhibition | 15-20 nM | - |
Table 1: Quantitative data for J30's biological activity.[1]
Mechanism of Action and Signaling Pathway
J30 functions by binding to the colchicine (B1669291) binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[2] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis. The apoptotic signaling pathway induced by J30 involves several key events:
-
G2/M Phase Arrest: J30 treatment results in an accumulation of cells in the G2/M phase of the cell cycle.[2]
-
Mitotic Marker Expression: This cell cycle arrest is accompanied by the appearance of the specific mitotic marker, MPM-2.[2]
-
Cell Cycle Protein Modulation: Key proteins that regulate the cell cycle are affected, including the up-regulation of cyclin B1, phosphorylation of Cdc25C, and dephosphorylation of Cdc2.[2]
-
Apoptotic Cascade Activation: J30 triggers the intrinsic apoptotic pathway, characterized by Bcl-2 phosphorylation, cytochrome C translocation from the mitochondria to the cytosol, and the subsequent activation of caspase-9 and caspase-3.[2]
Experimental Protocols
Tubulin Polymerization Assay: The inhibition of tubulin polymerization is a key measure of the activity of compounds like J30. A typical protocol involves:
-
Bovine brain tubulin is purified.
-
The tubulin solution is mixed with a fluorescence-based reporter.
-
The test compound (J30) at various concentrations is added to the tubulin solution.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.
This compound (Compound 15)
This compound is a tubulin assembly inhibitor that has also been shown to induce ferroptosis, a form of programmed cell death dependent on iron.[3]
Chemical Structure and Properties
-
Molecular Weight: 405.40 g/mol [3]
Biological Activity
This inhibitor demonstrates potent cytotoxic effects against several cancer cell lines and inhibits tubulin assembly.[3]
| Assay | IC50 | Cell Line |
| Tubulin Assembly Inhibition | 0.52 µM | - |
| Cell Viability | 4.0 nM | MCF-7 (Breast Cancer) |
| Cell Viability | 10.06 nM | U-87 MG (Glioblastoma) |
| Cell Viability | 2.852 nM | OVCAR-3 (Ovarian Cancer) |
Table 2: Quantitative data for this compound (Compound 15).[3]
Mechanism of Action
In addition to inhibiting tubulin polymerization, this compound induces ferroptosis, which is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). In vivo studies have shown that it causes oxidative stress injury and an accumulation of Fe2+ in mice.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells (e.g., MCF-7, U-87 MG, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound (Compound 15) for a specified period (e.g., 48 hours).[3]
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Benzo[b]thiophene Derivative (Compound 30)
This class of compounds represents a structural modification of the well-known tubulin inhibitor Combretastatin A-4 (CA-4), where the trimethoxyphenyl (TMP) ring is replaced by a benzo[b]thiophene moiety.[2]
Chemical Structure and Properties
The core structure is a benzo[b]thiophene that mimics the A-ring of CA-4. Specific substitutions on the benzo[b]thiophene and the other aromatic ring would define the exact molecule.
Biological Activity
These derivatives exhibit potent inhibition of tubulin polymerization and have a significantly higher binding affinity for the colchicine site compared to CA-4.[2]
| Property | Value |
| Binding Affinity to Colchicine Site | 5 times stronger than CA-4 |
Table 3: Property of Benzo[b]thiophene Derivative (Compound 30).[2]
Indole-Heterocycle Hybrid (St. 30)
This compound is an indole-based molecule hybridized with a furan (B31954) ring, designed as a tubulin polymerization inhibitor.[4]
Chemical Structure and Properties
The general structure features an indole (B1671886) core linked to a furan ring.
Biological Activity
St. 30 has been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization.[4]
| Activity | Observation | Cell Line |
| Cell Cycle Arrest | G2/M Phase | A549 (Lung Cancer) |
| Tubulin Polymerization | Inhibitory Activity | - |
Table 4: Biological activities of St. 30.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Tubulin Inhibitor 30 (Verubulin) in Disrupting Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Tubulin Inhibitor 30, identified as Verubulin (also known as MPC-6827), on tubulin polymerization. Central to this guide is the presentation of its IC50 value in tubulin polymerization assays, detailed experimental protocols, and visualizations of the associated molecular pathways and laboratory workflows.
Core Data Summary: Inhibitory Potency of Verubulin
Verubulin is a potent small-molecule inhibitor that targets tubulin polymerization, a critical process for cell division, making it a compound of significant interest in oncology research. Its efficacy in disrupting microtubule formation is quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays.
| Compound | Assay Type | IC50 Value (µM) |
| Verubulin (this compound) | Tubulin Polymerization Assay (Turbidimetric) | 3.1 ± 1.1 |
Table 1: IC50 Value of Verubulin in a Tubulin Polymerization Assay. This table summarizes the reported IC50 value for Verubulin's inhibition of tubulin polymerization.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors like Verubulin exert their cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton. Microtubules are polymers of α- and β-tubulin dimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for various cellular functions, most notably the formation of the mitotic spindle during cell division.
Verubulin is classified as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and the subsequent induction of apoptosis (programmed cell death).
Figure 1: Mechanism of Action of Verubulin. This diagram illustrates how Verubulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocols: Measuring Tubulin Polymerization
The inhibitory effect of compounds on tubulin polymerization can be quantified using in vitro assays. The two most common methods are the turbidity-based spectrophotometric assay and the fluorescence-based assay.
Turbidity-Based Tubulin Polymerization Assay
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials and Reagents:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP)
-
Test compound (Verubulin) and vehicle control (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
96-well microplates (UV-transparent)
-
Temperature-controlled microplate reader (spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in cold General Tubulin Buffer to a final concentration of 3-5 mg/mL on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM) in water.
-
Prepare serial dilutions of the test compound and controls in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the compound dilutions (or vehicle/positive control) to the wells of a 96-well plate.
-
Prepare the tubulin polymerization mix on ice by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
-
Initiation and Data Acquisition:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Tubulin Polymerization Assay Workflow. This diagram outlines the key steps in performing a turbidimetric tubulin polymerization assay.
Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to polymerized microtubules.
Materials and Reagents:
-
Same as the turbidity-based assay, with the addition of a fluorescent reporter dye (e.g., DAPI).
-
Black, opaque 96-well microplates.
-
Temperature-controlled fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the turbidity-based assay.
-
Add the fluorescent reporter dye to the tubulin polymerization mix at the recommended concentration.
-
-
Assay Setup and Initiation:
-
The setup and initiation are identical to the turbidity-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the rate of polymerization and calculate the IC50 value.
-
This technical guide provides a foundational understanding of the quantitative assessment of this compound (Verubulin) and the methodologies employed to determine its inhibitory effects on tubulin polymerization. These protocols and data are essential for researchers and professionals in the field of drug discovery and development, particularly in the context of novel anti-cancer therapeutics.
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 30 in Cell Culture
For Research Use Only
Introduction
Tubulin inhibitor 30 is a potent small molecule that disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2] By interfering with tubulin polymerization, this compound induces cell cycle arrest, primarily in the G2/M phase, and subsequently leads to apoptosis in rapidly dividing cells.[3][4] These characteristics make it a compound of significant interest for cancer research and drug development.
This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and cell cycle distribution.
Mechanism of Action
Tubulin inhibitors are classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.[1] this compound belongs to the class of microtubule-destabilizing agents. It binds to tubulin dimers, preventing their polymerization into microtubules.[1][2] This disruption of the microtubule network leads to the disassembly of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[1][2] Consequently, the cell cycle is arrested at the G2/M checkpoint, and prolonged arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3][4]
Caption: Mechanism of action of this compound.
Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound after 72-hour treatment
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 30 |
| HCT116 | Colon Cancer | 20 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
| Treatment Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | 60% | 25% | 15% |
| 10 nM | 20% | 10% | 70% |
| 20 nM | 15% | 5% | 80% |
Table 3: Induction of Apoptosis by this compound in HeLa Cells (48-hour treatment)
| Treatment Concentration | % Apoptotic Cells (Annexin V positive) |
| Vehicle (0.1% DMSO) | 5% |
| 15 nM (IC50) | 50% |
| 30 nM (2x IC50) | 75% |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound.
Caption: General experimental workflow for cell-based assays.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to attach overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Remove the medium from the cells and add 100 µL of the medium containing various concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[5]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.[4]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[4][5]
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.[4][5]
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.[5]
-
Add PI staining solution and incubate for 15 minutes in the dark.[5]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Tubulin Inhibitor 30 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of compounds in cancer research and therapy. They function by disrupting microtubule dynamics, which are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] By interfering with the polymerization or depolymerization of tubulin, these agents can trigger cell cycle arrest, typically in the G2/M phase, and ultimately lead to programmed cell death (apoptosis).[1][3] This document provides a detailed protocol for utilizing "Tubulin Inhibitor 30," a representative microtubule-destabilizing agent, in cell viability assays to assess its cytotoxic effects on cancer cell lines.
Mechanism of Action
Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[1] this compound belongs to the latter category, functioning by binding to tubulin and preventing its polymerization into microtubules.[1][4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a crucial structure for the proper segregation of chromosomes during mitosis.[2][4] Consequently, the cell cycle is arrested, and the apoptotic signaling cascade is initiated.[5]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. The results of a cell viability assay can be summarized in the following table:
| Cell Line | This compound Concentration (µM) | Percent Viability (%) (Mean ± SD) | IC50 (µM) |
| Cell Line A | 0 (Vehicle Control) | 100 ± 5.2 | rowspan="6"> [Calculated Value] |
| 0.01 | 92 ± 4.8 | ||
| 0.1 | 75 ± 6.1 | ||
| 1 | 51 ± 3.9 | ||
| 10 | 23 ± 2.5 | ||
| 100 | 8 ± 1.7 | ||
| Cell Line B | 0 (Vehicle Control) | 100 ± 6.5 | rowspan="6"> [Calculated Value] |
| 0.01 | 95 ± 5.9 | ||
| 0.1 | 81 ± 7.2 | ||
| 1 | 58 ± 4.3 | ||
| 10 | 29 ± 3.1 | ||
| 100 | 12 ± 2.0 |
Experimental Protocols
This section details the methodology for determining the cytotoxic effects of this compound using a colorimetric cell viability assay such as the MTT or CCK-8 assay. The principle of these assays is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan (B1609692) product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials and Reagents
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) or CCK-8 (Cell Counting Kit-8) reagent[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
Experimental Procedure
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend them in complete medium. For suspension cells, they can be directly used.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[8][9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[6][9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).[8]
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest concentration of the inhibitor.
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, the compound can be added directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[6][8]
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, the plate can be centrifuged at a low speed (e.g., 500 x g for 5 minutes) before removing the supernatant.[6]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Detection of Cleaved PARP Following Tubulin Inhibitor 30 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin inhibitors are a class of compounds that disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and ultimately apoptosis. A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, rendering it inactive. This cleavage event is a reliable marker for apoptotic cell death.
This document provides a detailed protocol for the detection of cleaved PARP by Western blot in cell lysates after treatment with a generic tubulin inhibitor, referred to here as "Tubulin inhibitor 30". As specific details for "this compound" are not widely available, this protocol provides a general framework. Researchers will need to perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for their specific cell line and experimental conditions.
Signaling Pathway
Tubulin inhibitors interfere with the polymerization or depolymerization of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including PARP-1 (116 kDa), generating an 89 kDa and a 24 kDa fragment. The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted indicator of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis and PARP cleavage.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for detecting cleaved PARP.
Caption: Experimental workflow for Western blot analysis of cleaved PARP.
Data Presentation
Table 1: Reagent and Antibody Details
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution/Concentration | Incubation Time & Temperature |
| Cleaved PARP (Asp214) Antibody | Cell Signaling Technology | #9541 | 1:1000 | Overnight at 4°C |
| α-Tubulin Antibody | Cell Signaling Technology | #2144 | 1:1000 | Overnight at 4°C or 1-2 hours at RT |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 | 1 hour at Room Temperature |
| Staurosporine (B1682477) (Positive Control) | Sigma-Aldrich | S4400 | 1 µM | 3-6 hours |
| Etoposide (B1684455) (Positive Control) | Sigma-Aldrich | E1383 | 25 µM | 16-24 hours |
Experimental Protocols
Cell Culture and Treatment
-
Seed the desired cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound for different time points (e.g., 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.
-
Include the following controls:
Cell Lysis
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Prepare protein samples by mixing 20-40 µg of protein with 4X Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the denatured protein samples into the wells of a 10% or 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1-2 hours at 4°C for wet transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with TBST.
Blocking
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Primary Antibody Incubation
-
Dilute the primary antibodies for cleaved PARP (detects the 89 kDa fragment) and the loading control (e.g., α-tubulin, ~55 kDa) in the blocking buffer at the recommended dilutions (see Table 1).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
The following day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (see Table 1).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Quantify the band intensities for cleaved PARP and the loading control using densitometry software.
-
Normalize the cleaved PARP signal to the corresponding loading control signal for each sample.
-
Compare the normalized cleaved PARP levels across the different treatment conditions to determine the effect of this compound.
Reagent Preparation
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
-
10X Tris-Buffered Saline (TBS): 24 g Tris base, 88 g NaCl, dissolve in 900 mL of distilled water. Adjust pH to 7.6 with HCl. Add distilled water to a final volume of 1 L.
-
TBST (Wash Buffer): 1X TBS with 0.1% Tween-20.
-
5% Blocking Buffer: 5 g of non-fat dry milk or BSA dissolved in 100 mL of TBST.
-
4X Laemmli Sample Buffer: 277.8 mM Tris-HCl (pH 6.8), 4.4% LDS, 44.4% (w/v) glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
References
Application Notes and Protocols for the Evaluation of Tubulin Inhibitor 30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[1][2] The critical role of microtubule dynamics in mitosis makes them a key target for anticancer drug development.[3] Tubulin inhibitors disrupt these dynamics and are broadly classified as either microtubule-stabilizing agents, which promote polymerization, or microtubule-destabilizing agents, which inhibit it.[1][4]
"Tubulin inhibitor 30" is a novel compound under investigation for its potential as an antimitotic agent by disrupting microtubule formation. These application notes provide a comprehensive protocol for characterizing the in vitro effect of "this compound" on tubulin polymerization. Two common methods are detailed: a turbidity-based spectrophotometric assay and a fluorescence-based assay.
Principle of the Assay
The in vitro tubulin polymerization assay is a foundational method for identifying and characterizing compounds that interfere with microtubule dynamics.[5] The assay quantifies the polymerization of purified tubulin into microtubules. This process can be monitored in real-time by measuring the increase in light scattering (turbidity) as microtubules form, or by observing the increased fluorescence of a reporter dye that preferentially binds to polymerized tubulin.[6][7] The rate and extent of polymerization are altered in the presence of tubulin-modulating agents.
Experimental Protocols
A. Turbidity-Based Tubulin Polymerization Assay
This method measures the increase in optical density at 340-350 nm resulting from light scattering by the newly formed microtubules.[8][9]
Materials and Reagents
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA[10]
-
Guanosine-5'-triphosphate (GTP)
-
"this compound"
-
Positive Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)[11]
-
Vehicle Control (e.g., DMSO)
-
Pre-chilled, half-area 96-well microplates[11]
-
Temperature-controlled microplate spectrophotometer
Experimental Workflow
Caption: Workflow for the turbidity-based tubulin polymerization assay.
Detailed Protocol
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold GTB. Aliquot and store at -80°C.
-
Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -80°C.
-
Prepare serial dilutions of "this compound" and control compounds (e.g., Paclitaxel, Nocodazole) at 10 times the final desired concentration in GTB. The vehicle (e.g., DMSO) concentration should be kept constant across all wells, typically below 1%.
-
-
Preparation of Tubulin Polymerization Mix (on ice):
-
For a final tubulin concentration of 3 mg/mL, combine the required volumes of reconstituted tubulin, GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[8] Keep this mix on ice until use.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.[8]
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.[5]
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for a total of 60-90 minutes.[12]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.[5]
-
Plot the change in absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).[12]
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.
-
B. Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to microtubules, offering a sensitive alternative to the turbidity method.[6][13]
Materials and Reagents
-
All materials from the turbidity-based assay.
-
Fluorescent reporter dye (e.g., DAPI).
-
Black, opaque 96-well microplates.
-
Fluorescence microplate reader with temperature control.
Experimental Workflow
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Detailed Protocol
-
Preparation of Reagents:
-
Reagent preparation is identical to the turbidity-based assay.
-
-
Preparation of Fluorescent Tubulin Polymerization Mix (on ice):
-
Prepare the tubulin polymerization mix as described previously. Add the fluorescent reporter dye (e.g., DAPI) to a final concentration of approximately 5-10 µM.[6]
-
-
Assay Procedure:
-
The assay procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.[5]
-
-
Data Analysis:
-
Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine Vmax, plateau, and percentage of inhibition.
-
Data Presentation
The quantitative data should be summarized to allow for clear comparison of the effects of "this compound" at various concentrations.
Table 1: Effect of this compound on Tubulin Polymerization Parameters
| Compound | Concentration (µM) | Vmax (mOD/min or RFU/min) | Plateau (OD or RFU) | % Inhibition of Polymerization |
| Vehicle Control | - | Value | Value | 0% |
| This compound | Concentration 1 | Value | Value | Value% |
| Concentration 2 | Value | Value | Value% | |
| Concentration 3 | Value | Value | Value% | |
| Nocodazole (Control) | 10 | Value | Value | Value% |
| Paclitaxel (Control) | 10 | Value | Value | Enhancement |
RFU = Relative Fluorescence Units
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low polymerization in control | Inactive tubulin, degraded GTP, incorrect temperature. | Use fresh aliquots of tubulin and GTP. Ensure the plate reader is accurately maintained at 37°C.[5][11] |
| High background at time 0 | Light scattering from inhibitor precipitate. | Check the solubility of "this compound" in the assay buffer. If necessary, reduce the starting concentration or use a different solvent.[5] |
| No dose-dependent inhibition | The inhibitor concentration range is not optimal, or the compound is not a direct inhibitor. | Test a broader range of concentrations. Consider alternative mechanisms of action if no direct inhibition is observed.[5] |
Signaling Pathway Context
Tubulin inhibitors exert their effects by disrupting the normal cell cycle, which is tightly regulated by a complex signaling network. By inhibiting tubulin polymerization, these agents prevent the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis.[2] This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death).[4]
Caption: Mechanism of action for tubulin polymerization inhibitors.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
- 13. maxanim.com [maxanim.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Tubulin Inhibitor 30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a crucial protein in the formation of microtubules, plays a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Microtubules are highly dynamic structures, and their proper function is essential for the segregation of chromosomes during mitosis.[1][2] Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to a disruption of the cell cycle and often inducing apoptosis (programmed cell death).[3][4] These inhibitors are of significant interest in cancer research due to the uncontrolled proliferation of cancer cells.[5]
Tubulin inhibitors can be broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] "Tubulin inhibitor 30" is a novel, potent, small-molecule compound designed as a microtubule-destabilizing agent. It is hypothesized to bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4][6] This disruption of microtubule formation is expected to activate the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.[7][8]
These application notes provide a comprehensive guide for researchers to analyze the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action
This compound, as a microtubule-destabilizing agent, exerts its cytotoxic effects by disrupting the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][6] This interference with microtubule dynamics triggers a cell cycle checkpoint, primarily at the G2/M transition, preventing cells from proceeding through mitosis.[9][10] Prolonged arrest at this stage can ultimately lead to the induction of apoptosis.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the expected dose-dependent effects of this compound on the cell cycle distribution of a human cancer cell line after a 24-hour treatment period. The data is presented as the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |
| This compound | 10 | 48.7 ± 2.9 | 23.1 ± 2.1 | 28.2 ± 3.5 |
| This compound | 30 | 35.1 ± 3.3 | 15.5 ± 1.9 | 49.4 ± 4.1 |
| This compound | 100 | 18.9 ± 2.7 | 8.3 ± 1.5 | 72.8 ± 5.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549, or MDA-MB-231) into 6-well plates at a density that allows for logarithmic growth during the experiment (typically 70-80% confluency at the time of harvest).
-
Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0, 10, 30, and 100 nM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).[8]
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[11]
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which may contain detached mitotic or apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected culture medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[11]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes to pellet the less dense fixed cells.[11]
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[8] The RNase A is crucial for degrading RNA, which can also be stained by PI, ensuring that the fluorescence signal is proportional to the DNA content.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes. If cell clumps are present, filter the suspension through a nylon mesh.[13]
-
Analyze the samples on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.
-
Collect the fluorescence data from the PI signal (typically in the FL2 or FL3 channel).
-
Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway of G2/M arrest by tubulin inhibitors.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Tubulin Inhibitor 30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tubulin inhibitor 30, a potent tubulin assembly inhibitor. This document includes information on the recommended solvent, storage conditions, and detailed protocols for key in vitro experiments to assess its biological activity.
Product Information
This compound (also referred to as Compound 15) is a small molecule that acts as a tubulin assembly inhibitor with an IC50 of 0.52 μM. By disrupting microtubule polymerization, it leads to cell cycle arrest and can induce ferroptosis.
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The recommended solvent for creating stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is important to use newly opened DMSO as it is hygroscopic and absorbed water can significantly impact the solubility of the compound[1].
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use high-quality, anhydrous DMSO. |
| Stock Solution Concentration | 5 mg/mL (12.33 mM) | Gentle warming to 60°C and ultrasonication may be required for complete dissolution[1]. |
| Storage of Stock Solution | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 month | ||
| Aqueous Solution Preparation | Prepare fresh dilutions from the DMSO stock solution in the desired aqueous buffer or cell culture medium immediately before use. | To avoid precipitation, perform serial dilutions rather than a single large dilution. The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to minimize solvent-induced cytotoxicity. |
Mechanism of Action
This compound is a microtubule-destabilizing agent. It functions by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules[2]. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which can ultimately lead to apoptosis (programmed cell death)[2][3].
Experimental Protocols
The following are detailed protocols for common assays used to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight to allow for attachment[2].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (medium with the same percentage of DMSO). Remove the old medium and add 100 µL of the medium containing various concentrations of the inhibitor.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Following incubation, add 20 µL of MTS reagent to each well[2].
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C[2].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[2].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption following treatment with this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI solution
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate to achieve 60-70% confluency at the time of fixation[4].
-
Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 25 nM and 50 nM) and a vehicle control for the desired duration (e.g., 24 hours)[4].
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature[5].
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes[4].
-
Blocking: Wash with PBS and then block non-specific antibody binding with Blocking Buffer for 1 hour[4].
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash with PBST (PBS with 0.1% Tween-20) and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light[4].
-
Nuclear Staining: Wash with PBST and then incubate with DAPI solution for 5 minutes to stain the nuclei[4].
-
Mounting: Perform a final wash with PBS and mount the coverslips onto microscope slides using mounting medium[4].
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours)[6].
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight[2].
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark[2].
-
Flow Cytometry: Analyze the DNA content by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases[7].
Western Blot Analysis
This protocol can be used to analyze the expression levels of proteins involved in the cell cycle and apoptosis, such as cyclin B1 and cleaved PARP, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cyclin B1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for other assays.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control, such as β-actin, to normalize the protein levels and quantify the changes in the expression of the target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Tubulin Inhibitors in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of novel tubulin inhibitors in glioblastoma (GBM) research. The information compiled is based on preclinical studies of emerging tubulin-targeting agents, offering insights into their mechanisms of action, efficacy, and methodologies for their evaluation.
Introduction
Glioblastoma is the most aggressive and lethal primary brain tumor in adults, with a dismal prognosis despite standard-of-care treatment involving surgery, radiation, and chemotherapy with temozolomide (B1682018) (TMZ).[1][2][3][4][5] A significant challenge in treating GBM is the presence of the blood-brain barrier (BBB), which restricts the entry of many chemotherapeutic agents into the brain.[2][3] Microtubule-targeting agents (MTAs) are a class of potent anticancer drugs that interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.[2][6] While gliomas are particularly sensitive to MTAs, the clinical utility of many of these agents is limited by their inability to cross the BBB.[2][3]
Recent research has focused on the development of novel, brain-penetrant small-molecule tubulin inhibitors that can overcome these limitations. This document will focus on several such compounds, detailing their application in preclinical glioblastoma models. These inhibitors primarily act by binding to the colchicine-binding site on β-tubulin, leading to microtubule destabilization.[1][2][3][7]
Featured Tubulin Inhibitors
This document will cover the applications of the following tubulin inhibitors in glioblastoma research:
-
RGN6024 and RGN3067: Orally bioavailable, BBB-penetrant tubulin destabilizers.[1][2][3][7]
-
Compound 4: A potent pyrimidine-based tubulin inhibitor.[8][9]
-
Plinabulin: A tubulin targeting agent that can cross the BBB.[10]
-
VERU-111: An oral MTA targeting both α and β tubulin.[11]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various tubulin inhibitors in glioblastoma models.
Table 1: In Vitro Efficacy of Tubulin Inhibitors in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 / EC50 (nM) | Assay | Reference |
| RGN6024 | 6 different glioma/GBM cell lines | 30 - 150 | Cell Viability | [1] |
| RGN3067 | U87 | 117 | alamarBlue Assay (72h) | [1][2][3] |
| LN-18 | 560 | alamarBlue Assay (72h) | [1][2][3] | |
| 4 patient-derived GB cell lines | 148 - 616 | Cell Viability | [1][2][4][5] | |
| Compound 4 | LN229 | 3 - 10 | SRB Assay | [8][9] |
| MT330 | 3 - 10 | SRB Assay | [8][9] | |
| Plinabulin | 5 primary & recurrent GBM patient-derived cell lines | >30 (reduces cell survival) | Neurosphere Viability | [10] |
Table 2: In Vivo Efficacy of Tubulin Inhibitors in Glioblastoma Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition | Reference |
| RGN6024 | LN-18 Xenograft (TMZ-resistant) | 7.5 or 15 mg/kg (oral) | Reduction in tumor growth | [7] |
| RGN3067 | Patient-Derived Xenograft (PDX) | Not specified | Reduction in tumor growth rate | [1][2][4][5] |
| Compound 4 | GBM Xenograft (immunocompromised mice) | Not specified | 66% inhibition | [8][9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the described tubulin inhibitors is the disruption of microtubule dynamics. By binding to the colchicine (B1669291) site on β-tubulin, these small molecules inhibit tubulin polymerization, leading to microtubule destabilization.[1][2][3][6][7] This disruption of the microtubule network has several downstream consequences for cancer cells, ultimately leading to cell death.
The key cellular events triggered by these tubulin inhibitors include:
-
G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint. This leads to an arrest of the cell cycle in the G2/M phase.[1][7]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][9]
-
Anti-angiogenic and Anti-metastatic Activity: Beyond their effects on mitosis, microtubule-targeting agents can also interfere with processes like cell migration and the formation of new blood vessels, which are crucial for tumor growth and spread.[11]
The following diagram illustrates the proposed signaling pathway for tubulin inhibitors in glioblastoma.
Caption: Signaling pathway of tubulin inhibitors in glioblastoma.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of tubulin inhibitors in glioblastoma research.
Cell Viability Assay (alamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87, LN-18)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Tubulin inhibitor stock solution (in DMSO)
-
alamarBlue™ Cell Viability Reagent
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of the tubulin inhibitor in complete medium. A common concentration range to test is a half-log dilution series from 4.5 nM to 10 µM.[1] Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1][2][3]
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader (fluorescence: Ex/Em 560/590 nm; absorbance: 570 nm with a reference wavelength of 600 nm).
-
Normalize the data to the DMSO-treated control cells and plot the dose-response curves to determine the IC50 values using a nonlinear regression model.[1]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified porcine tubulin
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Fluorescent reporter for tubulin polymerization
-
Tubulin inhibitor, positive control (e.g., colchicine), and negative control (e.g., paclitaxel)
-
384-well plate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 20 µM) and the fluorescent reporter in general tubulin buffer with GTP.[1][3]
-
Add the tubulin inhibitor (e.g., 5 µM), colchicine (5 µM), paclitaxel (B517696) (3 µM), or DMSO to the respective wells of a 384-well plate.[1][3][7]
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence every minute for a period of 160 minutes (Ex/Em: 350/435 nm).[1][3][7]
-
Plot the fluorescence intensity over time to generate polymerization curves. The area under the curve (AUC) can be calculated to quantify the extent of polymerization.[7]
Colchicine Competitive Binding Assay
This assay determines if a compound binds to the colchicine-binding site on tubulin.
Materials:
-
Purified porcine tubulin
-
Tubulin buffer
-
GTP
-
Colchicine
-
Test compound and a known colchicine site inhibitor (e.g., nocodazole)
-
Fluorescence microplate reader
Protocol:
-
Incubate purified tubulin (e.g., 20 µM) with the test compound (e.g., 50 µM), nocodazole (B1683961) (50 µM), or DMSO in tubulin buffer containing GTP for 45 minutes at 37°C.[1][3]
-
Add colchicine (10 µM final concentration) to the mixture and incubate for another 45 minutes at 37°C.[1][3]
-
Measure the fluorescence of the colchicine-tubulin complex using a microplate reader (Ex/Em: 380/435 nm).[1][3][7]
-
A decrease in fluorescence compared to the DMSO control indicates that the test compound competes with colchicine for binding to tubulin.
In Vivo Glioblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., LN-18)
-
Matrigel (optional)
-
Test compound formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of glioblastoma cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., RGN6024 at 7.5 or 15 mg/kg) or vehicle control to the mice according to the desired dosing schedule (e.g., once daily by oral gavage).[7]
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel tubulin inhibitor for glioblastoma.
Caption: Preclinical evaluation workflow for a novel tubulin inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. Microtubule targeting agents in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
Troubleshooting & Optimization
Solubility issues with Tubulin inhibitor 30 in aqueous solutions
Technical Support Center: Tubulin Inhibitor 30
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing solubility issues with this compound in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous buffers. The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] For most cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium below 0.5% to avoid cytotoxicity.[3][4]
Q2: I see a precipitate forming when I dilute my DMSO stock solution into my cell culture medium or buffer. Why is this happening and what can I do?
A2: This is a common challenge known as precipitation, which occurs when a hydrophobic compound is transferred from a high-concentration organic stock into an aqueous environment where its solubility limit is much lower.[1][3]
Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay.[3]
-
Improve Mixing Technique: When diluting, add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing or stirring vigorously.[2][5] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[5]
-
Increase Final DMSO Concentration: If your experiment can tolerate it, a modest increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a matching vehicle control in your experiment.[3]
-
Use a Carrier Protein: For certain applications, including a carrier protein like Bovine Serum Albumin (BSA) in the final buffer can help to keep the inhibitor in solution.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is highly recommended, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) may also be used.[1] However, you must first validate their compatibility with your specific assay and determine the cytotoxic threshold for your cell line.
Q4: My inhibitor seems to have low or inconsistent activity in my experiments. Could this be related to solubility?
A4: Yes, poor solubility is a primary cause of inconsistent results. If the compound precipitates, its effective concentration in the solution is reduced, leading to lower-than-expected potency.[1] Furthermore, hydrophobic compounds can adsorb to plastic surfaces of labware, further lowering the available concentration.[1] Using low-adhesion plasticware can help mitigate this issue.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | 1. Final concentration exceeds aqueous solubility limit. 2. Poor mixing technique. 3. Stock solution was not fully dissolved. | 1. Prepare the working solution at a lower final concentration. 2. Add the DMSO stock dropwise to the aqueous buffer while vortexing to promote rapid dispersion.[2] 3. Before use, visually inspect the DMSO stock. If crystals are present, gently warm to 37°C and vortex until clear.[3] |
| The compound appears to be inactive or shows variable activity in my assay. | 1. Compound has precipitated out of solution. 2. Compound has adsorbed to plastic labware. 3. Stock solution has degraded due to improper storage. | 1. Visually inspect the working solution for precipitate. Prepare a fresh solution using the steps above. 2. Use low-protein-binding plates and pipette tips.[6] 3. Ensure stock solutions are stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] |
| The powder is difficult to dissolve in DMSO. | 1. DMSO has absorbed water (hygroscopic). 2. Insufficient mechanical energy. | 1. Use fresh, high-purity, anhydrous DMSO.[2] 2. Use mechanical agitation such as vortexing or sonication in an ultrasonic water bath to facilitate dissolution.[3] |
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Use with caution; can be cytotoxic at higher concentrations. |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial dissolution. |
| Water | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Before opening, centrifuge the vial of this compound to ensure all powder is at the bottom.[6][7]
-
Weigh the desired amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved.[5]
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.[3]
-
If dissolution is slow, sonicate the tube in a water bath for 10-15 minutes or warm it gently in a 37°C water bath for 5-10 minutes, followed by vortexing.[2][3]
-
Dispense the stock solution into small, single-use aliquots in low-adhesion tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock into an aqueous medium for a typical cell-based assay.
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.[5]
-
To create a 10 µM working solution (a 1:1000 dilution), add 10 µL of the 10 mM DMSO stock to 10 mL of the pre-warmed medium.
-
Crucially , add the DMSO stock drop-by-drop into the vortex of the stirring medium. Do not add the medium to the DMSO stock. This rapid mixing is essential to prevent precipitation.[5]
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your cells.[5]
-
Important: Prepare a vehicle control using the same final concentration of DMSO (0.1% in this case) in the medium to account for any solvent effects.[5]
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound leading to apoptosis.
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Optimizing Tubulin Inhibitor 30 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tubulin Inhibator 30 in in vitro assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked questions (FAQs)
Q1: What is Tubulin Inhibitor 30 and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of tubulin polymerization.[1] Microtubules, essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin dimers.[2] this compound binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of these dimers into microtubules.[3][4] This disruption of microtubule dynamics interferes with critical cellular processes such as cell division, intracellular transport, and the maintenance of cell shape.[5] Consequently, this leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, making it a compound of interest in cancer research.[2][3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point for a dose-response experiment is to use a logarithmic serial dilution. Based on the activity of similar tubulin inhibitors, a starting range of 1 nM to 100 µM is recommended.[1][5]
Q3: In which phase of the cell cycle does this compound arrest cells?
This compound, like other microtubule-destabilizing agents, has been shown to cause cell cycle arrest at the G2/M phase.[1][3] This is a characteristic effect of compounds that disrupt microtubule dynamics, as proper microtubule function is essential for the formation of the mitotic spindle and the segregation of chromosomes during mitosis.[2][3]
Q4: How should I dissolve and store this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no cytotoxic effect observed, even at high concentrations. | Inhibitor insolubility: The inhibitor may not be fully dissolved in the culture medium. | Ensure the DMSO stock solution is clear and fully dissolved before diluting it into the culture medium. Visually inspect for any precipitation.[5] |
| Incorrect drug concentration: Errors in dilution calculations. | Double-check all calculations for serial dilutions. Prepare fresh dilutions if necessary. | |
| Cell line resistance: The chosen cell line may be resistant to this class of inhibitor. | Consider using a different cell line or a positive control compound known to be effective in your chosen cell line.[7] | |
| High variability between replicate wells. | Inconsistent cell seeding: Non-homogenous cell suspension during plating. | Gently swirl the cell suspension before and during seeding to ensure a uniform cell density in each well. Using a multichannel pipette can improve consistency.[5] |
| "Edge effect" in 96-well plates: Evaporation in the outer wells can affect cell growth and drug concentration. | To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.[5] | |
| Vehicle control (DMSO) shows significant cytotoxicity. | High DMSO concentration: The final concentration of DMSO in the culture medium is too high. | The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%. Adjust your dilutions to minimize the final DMSO concentration. Always include a vehicle control with the same DMSO concentration as your highest drug concentration.[5] |
| Inconsistent results in tubulin polymerization assays. | Inactive tubulin: Tubulin is sensitive to storage conditions and freeze-thaw cycles. | Use fresh aliquots of high-purity tubulin (>99%) for each experiment. Avoid repeated freeze-thaw cycles.[6][8] |
| Incorrect buffer composition: The pH and concentration of buffer components are critical for polymerization. | Verify the pH and concentrations of all components in the polymerization buffer, especially MgCl2 and GTP.[6] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[5]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 1 nM to 100 µM).[5]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration). Incubate for the desired treatment duration (e.g., 48-72 hours).[7]
-
MTT/MTS Addition: Add 20 µL of MTS reagent or 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[5]
Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effect of this compound on the microtubule network.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere overnight.[9]
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).[9]
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Alternatively, for enhanced microtubule visualization, fix with ice-cold methanol (B129727) for 5-10 minutes at -20°C.[4]
-
Permeabilization (for PFA fixation): If using PFA, wash the cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[4]
-
Blocking: Wash the cells three times with PBS. Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[9]
-
Nuclear Staining: Wash the cells three times with PBS. Add a DAPI solution to stain the nuclei.[9]
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[4]
-
Imaging: Visualize the cells using a fluorescence microscope.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach logarithmic growth phase (70-80% confluency), treat them with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).[2]
-
Cell Harvesting: Collect both the culture medium (containing detached cells) and the adherent cells by trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.[3]
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise. Incubate on ice for at least 30 minutes.[3]
-
Staining: Centrifuge the fixed cells and wash the pellet twice with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitor 30 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to Tubulin inhibitor 30 in their cancer cell line models. Here you will find troubleshooting guides and frequently asked questions to help you identify the cause of resistance and develop strategies to overcome it.
Troubleshooting Guide
This guide addresses common issues observed when cancer cell lines develop resistance to this compound during in vitro experiments.
Problem 1: Decreased sensitivity to this compound after prolonged exposure.
-
Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the inhibitor out of the cell.[1]
-
Troubleshooting Steps:
-
Verify P-gp Overexpression:
-
Functional Assay:
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.[1]
-
-
Chemical Inhibition:
-
Co-administration with a P-gp Inhibitor: Treat resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity to the tubulin inhibitor suggests P-gp-mediated resistance.[1]
-
-
Problem 2: No significant change in drug efflux, but the inhibitor is less effective at inducing cell cycle arrest or apoptosis.
-
Possible Cause: Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs).[1]
-
Troubleshooting Steps:
-
Sequence Tubulin Genes:
-
Amplify and sequence tubulin genes (e.g., TUBB1 for β-tubulin) to identify potential mutations in the drug-binding site.[1]
-
-
Analyze Tubulin Isotype Expression:
-
Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). Overexpression of certain isotypes, particularly βIII-tubulin, is linked to resistance.[1]
-
-
Examine Microtubule-Associated Proteins:
-
Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot. Altered expression of these proteins can counteract the effects of tubulin inhibitors.[1]
-
-
Problem 3: Resistant cells exhibit increased survival signals despite treatment with this compound.
-
Possible Cause: Activation of pro-survival signaling pathways.
-
Troubleshooting Steps:
-
Pathway Analysis:
-
Western Blot: Assess the phosphorylation status of key proteins in pro-survival pathways, such as Akt (p-Akt) and ERK (p-ERK), in both sensitive and resistant cells with and without this compound treatment.
-
-
Inhibitor Combination Studies:
-
Co-treatment with Pathway Inhibitors: Treat resistant cells with a combination of this compound and specific inhibitors of the identified activated pathway (e.g., a PI3K/Akt inhibitor). Restoration of sensitivity would indicate the involvement of this bypass pathway.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to tubulin inhibitors like this compound?
A1: The most common mechanisms of resistance to tubulin inhibitors include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1), which pump the drug out of the cell.[1]
-
Target Alterations: Mutations in the α- or β-tubulin subunits that reduce the binding affinity of the drug.[1]
-
Changes in Tubulin Isotype Composition: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, which can confer resistance.[1]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR that promote cell survival and counteract the apoptotic signals induced by the tubulin inhibitor.[1]
-
Alterations in Microtubule Dynamics: Changes in the expression of microtubule-associated proteins (MAPs) that stabilize or destabilize microtubules, thereby counteracting the effect of the inhibitor.[1]
Q2: How can I determine if my resistant cell line has altered microtubule dynamics?
A2: You can perform an immunofluorescence-based microtubule polymerization assay. In sensitive cells, tubulin inhibitors typically cause microtubule depolymerization or abnormal bundling. Resistant cells may show a more intact and organized microtubule network, similar to untreated cells.[1]
Q3: Are there combination therapy strategies that can overcome resistance to this compound?
A3: Yes, several combination strategies have shown promise in preclinical studies for overcoming resistance to tubulin inhibitors:
-
With ABC Transporter Inhibitors: Combining the tubulin inhibitor with a P-gp inhibitor can restore intracellular drug concentrations.[1]
-
With PI3K/Akt Pathway Inhibitors: Co-treatment with inhibitors of the PI3K/Akt pathway can block pro-survival signals and re-sensitize resistant cells to apoptosis.[1]
-
With Other Chemotherapeutic Agents: Using tubulin inhibitors in combination with DNA-damaging agents or other classes of cytotoxic drugs can create a synergistic anti-cancer effect.[1]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 10 | - |
| Resistant Cancer Cell Line | This compound | 150 | 15 |
| Resistant + P-gp Inhibitor | This compound | 15 | 1.5 |
| Resistant + PI3K Inhibitor | This compound | 25 | 2.5 |
Table 2: Protein Expression Changes in Resistant vs. Parental Cells
| Protein | Change in Resistant Cells | Method of Detection |
| P-glycoprotein (MDR1) | Upregulated | Western Blot, qRT-PCR |
| βIII-Tubulin | Upregulated | Western Blot |
| Phospho-Akt (Ser473) | Upregulated | Western Blot |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Add 100 µL of media containing serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Western Blot for Protein Expression
-
Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-βIII-tubulin, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: Microtubule Polymerization Assay (Immunofluorescence)
-
Cell Culture: Grow both sensitive and resistant cells on glass coverslips.
-
Drug Treatment: Treat the cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Include an untreated control.[1]
-
Fixation: Fix the cells with ice-cold methanol.[1]
-
Immunostaining:
-
Mounting: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.[1]
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.[1]
Visualizations
Caption: Troubleshooting workflow for tubulin inhibitor resistance.
Caption: Key mechanisms of resistance to tubulin inhibitors.
Caption: Workflow for characterizing resistant cancer cells.
References
Investigating Tubulin Inhibitor 30 as a P-glycoprotein Substrate: A Technical Guide
For Immediate Release
This technical support guide addresses the question of whether Tubulin inhibitor 30 is a substrate for P-glycoprotein (P-gp) efflux pumps. As of the current literature review, there is no direct public data confirming or denying that this compound (also known as Compound 15) is a substrate for P-gp. However, this guide provides the necessary experimental framework for researchers to investigate this question independently.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a well-documented contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. Many tubulin inhibitors are susceptible to P-gp mediated resistance, which has led to the development of new inhibitors designed to evade this efflux mechanism. Therefore, determining the P-gp substrate potential of this compound is a critical step in its preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of determining if this compound is a P-gp substrate?
A1: Knowing whether this compound is a P-gp substrate is crucial for predicting its efficacy in P-gp-overexpressing (multidrug-resistant) cancer models. If it is a substrate, its intracellular concentration, and therefore its anti-cancer activity, may be significantly reduced in resistant tumors. This information is vital for designing effective therapeutic strategies and for the further development of this compound.
Q2: What experimental systems can be used to determine if a compound is a P-gp substrate?
A2: The "gold standard" in vitro method is the bidirectional transport assay using polarized cell monolayers, such as Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[1] Other suitable models include Caco-2 cells, which endogenously express P-gp, and P-gp-overexpressing membrane vesicles.
Q3: What are the key parameters measured in a bidirectional transport assay?
A3: The primary endpoint is the efflux ratio (ER). This is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. A high efflux ratio (typically >2) suggests that the compound is actively transported by an efflux pump.
Q4: How can I confirm that the observed efflux is specifically mediated by P-gp?
A4: To confirm P-gp involvement, the bidirectional transport assay should be performed in the presence and absence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor is strong evidence for P-gp-mediated transport.
Experimental Protocol: Bidirectional Transport Assay in MDCK-MDR1 Cells
This protocol outlines the steps to determine if this compound is a P-gp substrate.
I. Materials
-
MDCK-MDR1 and wild-type MDCK cell lines
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound
-
Known P-gp substrate (positive control, e.g., Digoxin)
-
Known non-P-gp substrate (negative control)
-
Known P-gp inhibitor (e.g., Verapamil)
-
Lucifer Yellow
-
LC-MS/MS for quantification of this compound
II. Methods
-
Cell Seeding: Seed MDCK-MDR1 and MDCK cells onto Transwell® inserts at a high density and culture until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²).
-
Perform a Lucifer Yellow permeability assay to assess paracellular transport. Low permeability of Lucifer Yellow indicates a tight monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare dosing solutions of this compound, the positive control, and the negative control in transport buffer. For inhibitor studies, also prepare dosing solutions containing a P-gp inhibitor.
-
A-to-B Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the Transwell® membrane, and C0 is the initial concentration of the compound.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
III. Interpretation of Results
| Efflux Ratio (ER) | Interpretation |
| ER > 2.0 | Suggests the compound is a substrate for an efflux transporter. |
| ER < 2.0 | Suggests the compound is likely not a substrate for an efflux transporter. |
| ER > 2.0 and significantly reduced by a P-gp inhibitor | Confirms the compound is a P-gp substrate. |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| High variability in Papp values | Inconsistent monolayer integrity. | Monitor TEER and perform Lucifer Yellow permeability assay for each experiment. |
| Poor compound solubility. | Ensure the compound is fully dissolved in the transport buffer. A low percentage of co-solvent (e.g., <1% DMSO) may be used. | |
| Low efflux ratio for positive control | Low P-gp expression or activity in the cell line. | Verify P-gp expression by Western blot or qPCR. Use a new batch of cells or a different P-gp overexpressing cell line. |
| No reduction in efflux ratio with P-gp inhibitor | Inhibitor concentration is not optimal. | Perform a dose-response experiment to determine the optimal inhibitor concentration. |
| The compound is a substrate for another efflux transporter not inhibited by the tested inhibitor. | Consider using other transporter-specific inhibitors or cell lines expressing different transporters. |
Visualizing the Experimental Workflow and Biological Mechanism
Caption: Experimental workflow for determining if a compound is a P-gp substrate.
Caption: Mechanism of P-glycoprotein mediated efflux of a substrate.
References
Technical Support Center: Metabolic Stability of Tubulin Inhibitors in Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the metabolic stability of tubulin inhibitors, such as Tubulin Inhibitor 30, using liver microsomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue / Question | Potential Cause(s) | Suggested Solution(s) |
| High variability in results between replicates. | - Inconsistent pipetting of the test compound, microsomes, or cofactors.- Poor mixing of the reaction components.- Temperature fluctuations during incubation.- Issues with the analytical method (e.g., LC-MS/MS). | - Use calibrated pipettes and ensure proper technique.- Gently vortex or mix all solutions before and after adding them to the reaction.- Use a calibrated incubator and monitor the temperature closely.- Validate the analytical method for linearity, precision, and accuracy. |
| The half-life of the positive control is outside the expected range. | - Degraded liver microsomes due to improper storage or handling.- Inactive NADPH regenerating system.- Incorrect concentration of microsomes or cofactors. | - Thaw microsomes on ice and keep them cold until use. Avoid repeated freeze-thaw cycles.- Prepare the NADPH regenerating system fresh for each experiment.- Double-check all calculations and ensure accurate dilutions of all stock solutions. |
| No metabolism is observed for the test compound (this compound). | - The compound is highly stable and not metabolized by Phase I enzymes.- The compound is not a substrate for the enzymes present in liver microsomes.- The concentration of the test compound is too high, leading to enzyme saturation. | - Confirm the absence of metabolism by running the assay with a higher concentration of microsomes or for a longer incubation time.- Consider using other in vitro systems like hepatocytes, which contain both Phase I and Phase II enzymes.[1][2]- Test a lower concentration of the compound, typically around 1 µM, to be below the Michaelis-Menten constant (Km).[3] |
| The concentration of the test compound decreases in the absence of NADPH. | - The compound is chemically unstable in the incubation buffer.- The compound is binding non-specifically to the plate or other components.- Metabolism is occurring via enzymes that do not require NADPH. | - Run a control incubation without microsomes to assess chemical stability.- Use low-binding plates and ensure proper mixing.- Consider the possibility of metabolism by other enzymes present in the microsomal preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a liver microsomal stability assay and why is it important?
A1: A liver microsomal stability assay is an in vitro experiment that measures how quickly a compound is metabolized by enzymes found in liver microsomes.[4][5][6] These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism of many drugs.[2][4][6] This assay helps predict a drug's metabolic clearance in the liver, which is a key factor in determining its half-life and oral bioavailability.[7][8]
Q2: How are the results of a microsomal stability assay, like half-life and intrinsic clearance, interpreted?
A2: The primary data generated is the rate of disappearance of the parent compound over time. From this, two key parameters are calculated:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates faster metabolism.[9]
-
Intrinsic Clearance (Clint): The volume of liver microsomal matrix cleared of the drug per unit of time, normalized to the amount of microsomal protein.[9] A higher Clint value suggests more efficient metabolism.[10] These parameters are used to rank compounds and predict in vivo hepatic clearance.[6][11]
Q3: What are the key components of a liver microsomal stability assay?
A3: The essential components include:
-
Liver Microsomes: Subcellular fractions of the liver containing metabolic enzymes.[3][4]
-
Test Compound: The drug candidate being evaluated (e.g., this compound).
-
NADPH Regenerating System: Provides the necessary cofactor (NADPH) for CYP enzyme activity.[8][12]
-
Buffer Solution: Maintains a physiological pH (typically 7.4).[3]
-
Positive Control Compounds: Compounds with known metabolic rates (e.g., verapamil (B1683045) for high clearance, diazepam for low clearance) to ensure the assay is performing correctly.[13]
Q4: When should I use hepatocytes instead of liver microsomes?
A4: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II metabolism.[13] If you suspect your compound is metabolized by Phase II enzymes or want a more comprehensive view of cellular metabolism, hepatocytes are a better choice as they contain a wider range of metabolic enzymes and cofactors.[1][13][14]
Q5: What is the role of the NADPH regenerating system?
A5: The NADPH regenerating system is crucial for maintaining a constant supply of the cofactor NADPH, which is consumed during the CYP450 catalytic cycle.[8] A common system consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[15] This ensures that the metabolic reaction does not slow down due to cofactor depletion.
Experimental Protocols
Standard Protocol for Liver Microsomal Stability Assay
This protocol outlines the steps for assessing the metabolic stability of a test compound.
1. Preparation of Reagents:
-
Phosphate (B84403) Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.[3]
-
Test Compound (e.g., this compound): Prepare a 1 mM stock solution in DMSO.
-
Positive Controls: Prepare 1 mM stock solutions of verapamil (high clearance) and diazepam (low clearance) in DMSO.
-
Liver Microsomes (e.g., human, rat): On the day of the experiment, thaw the microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
Pre-warm a 96-well plate containing the test compound and positive controls at 37°C for 10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed liver microsome solution to each well.
-
Immediately following the addition of microsomes, add the NADPH regenerating system to start the reaction. The final concentration of the test compound should be 1 µM, and the final microsomal protein concentration should be 0.5 mg/mL.[4]
-
Incubate the plate at 37°C with gentle shaking.
3. Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[4]
-
The "0-minute" time point represents the initial concentration before metabolism has occurred.
4. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL of microsomal protein).
Data Presentation
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | 25.7 | 53.9 |
| Verapamil (High Clearance) | 8.2 | 169.0 |
| Diazepam (Low Clearance) | > 60 | < 23.1 |
Table 2: Species Comparison of this compound Metabolic Stability
| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | 25.7 | 53.9 |
| Rat | 15.3 | 90.6 |
| Mouse | 10.1 | 137.2 |
| Dog | 35.2 | 39.4 |
Visualizations
Caption: Experimental workflow for a liver microsomal stability assay.
References
- 1. google.com [google.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. mercell.com [mercell.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
Minimizing cytotoxicity of Tubulin inhibitor 30 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Tubulin Inhibitor 30 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a microtubule-destabilizing agent. It functions by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[3][4]
Q2: Why is this compound cytotoxic to normal cells?
A2: While cancer cells are generally more susceptible to tubulin inhibitors due to their high proliferation rate, normal cells also rely on microtubule dynamics for essential functions such as cell division, intracellular transport, and maintenance of cell shape.[3][5] Therefore, at certain concentrations, this compound can also affect these processes in healthy cells, leading to off-target toxicity. Common side effects observed with tubulin inhibitors include neurotoxicity and myelosuppression.[6]
Q3: What is the first step to assess the cytotoxicity of this compound in my experimental model?
A3: The crucial first step is to determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line of interest and a relevant normal cell line. This allows you to establish a therapeutic window. A significant difference in the IC50 values suggests a degree of selectivity for cancer cells. We recommend performing a dose-response curve using a cell viability assay such as the MTT or CellTiter-Glo® assay.[5][7]
Q4: How can I quantify the selectivity of this compound for cancer cells over normal cells?
A4: The selectivity of an anticancer compound is often expressed as the therapeutic index (TI) or selectivity index (SI). It is calculated as the ratio of the cytotoxic concentration in normal cells (CC50 or IC50) to the effective concentration in cancer cells (IC50). A higher TI or SI value indicates greater selectivity for cancer cells and a lower potential for cytotoxicity in normal tissues.[3][8]
Q5: Are there strategies to reduce the cytotoxicity of this compound in normal cells?
A5: Yes, several strategies can be employed to minimize cytotoxicity in normal cells. These include optimizing the inhibitor's concentration and exposure time, using combination therapies with other anticancer agents to potentially lower the required dose of this compound, and exploring advanced formulation and drug delivery strategies.[3][5][6][9]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal control cell lines.
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines to identify a selective concentration range.[5] |
| Prolonged exposure time. | Reduce the incubation time. Shorter exposure may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.[5] |
| High sensitivity of the normal cell line. | Consider using a different, more resistant normal cell line that is still relevant to your research question. The sensitivity to tubulin inhibitors can vary between different types of normal cells.[5] |
| Inherent low selectivity of the compound. | Explore combination therapies with other agents that have different mechanisms of action to achieve a synergistic effect at lower, less toxic concentrations.[3][10] Consider advanced drug delivery systems like nanoparticles to target cancer cells more specifically.[6][11] |
Issue 2: Inconsistent IC50 values between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Variations in cell density can affect growth rate and drug response.[3] |
| Inconsistent reagent preparation. | Always use freshly prepared dilutions of this compound and assay reagents.[5] |
| Inaccurate incubation times. | Use a precise timer for all incubation steps to ensure consistency across experiments.[5] |
| Cell line instability. | Regularly perform cell line authentication and check for mycoplasma contamination. |
Data Presentation: Cytotoxicity Profiles
The following tables provide examples of how to structure and present cytotoxicity data for this compound.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Cell Line 1 |
| Cancer Cell Line A | Human Lung Carcinoma | 0.95 ± 0.08 | 16.1 |
| Cancer Cell Line B | Human Breast Adenocarcinoma | 1.25 ± 0.10 | 12.2 |
| Cancer Cell Line C | Human Colorectal Adenocarcinoma | 3.10 ± 0.25 | 4.9 |
| Normal Cell Line 1 | Normal Human Lung Epithelium | 15.30 ± 1.20 | - |
| Normal Cell Line 2 | Normal Human Fibroblasts | 18.50 ± 1.50 | - |
| Note: These are example values and should be experimentally determined for your specific cell lines. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[8] |
Table 2: Effect of Incubation Time on Cytotoxicity of this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Cancer Cell Line A | 2.50 | 0.95 | 0.60 |
| Normal Cell Line 1 | > 30 | 15.30 | 10.80 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Culture cancer and normal cell lines to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A 10-point dilution series is recommended.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include wells with a vehicle control (e.g., DMSO in medium) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.[3]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine the phase of the cell cycle in which cells are arrested following treatment with this compound.
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for the appropriate time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.[5]
-
-
Staining:
-
Wash the cells with PBS and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for an MTT-based cytotoxicity assay.
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
Stability and storage conditions for Tubulin inhibitor 30
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Tubulin inhibitor 30. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage Conditions
Proper storage of this compound is crucial to maintain its biological activity and ensure experimental reproducibility.
Storage Recommendations Summary:
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | Up to 3 years (general guidance) | Store in a dry, dark place. Avoid repeated temperature fluctuations. |
| Stock Solution (in DMSO) | -80°C | 6 months[1] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month[1] | Suitable for short-term storage. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute this compound?
A1: To prepare a stock solution, reconstitute this compound in a suitable solvent such as DMSO.[1] For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gently vortex to ensure the powder is completely dissolved.
Q2: My this compound precipitated after being stored at -20°C. What should I do?
A2: Precipitation can occur, particularly after freeze-thaw cycles. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. If the precipitate persists, it is advisable to prepare a fresh stock solution. To prevent this, it is recommended to prepare single-use aliquots of your stock solution.[1]
Q3: Can I store my working dilutions for later use?
A3: It is highly recommended to prepare working dilutions fresh for each experiment from a properly stored stock solution. This minimizes the risk of compound degradation and ensures the accuracy of your results. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a tubulin assembly inhibitor.[1] It disrupts microtubule polymerization, which is a critical process for cell division (mitosis), leading to cell cycle arrest at the G2/M phase.[2][3] This disruption of microtubule dynamics ultimately induces programmed cell death (apoptosis). Additionally, this compound has been shown to induce ferroptosis, a form of iron-dependent cell death.[1]
Q5: What are the primary applications of this compound in research?
A5: this compound is primarily used in cancer research. Its ability to inhibit cell viability in various cancer cell lines, such as MCF-7 (breast cancer), U-87 MG (glioblastoma), and OVCAR-3 (ovarian cancer), makes it a compound of interest for studying anticancer therapeutics.[1][4] Its dual mechanism of inducing both apoptosis and ferroptosis is also a subject of investigation.[1]
Troubleshooting Guides
Cell-Based Assays
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the stock solution has been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1] Avoid multiple freeze-thaw cycles by preparing and using single-use aliquots. Always prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: The sensitivity to tubulin inhibitors can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
-
Possible Cause 3: High Serum Concentration in Media.
-
Solution: Components in the serum can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
In Vitro Tubulin Polymerization Assays
Issue 2: No or weak polymerization in the control group (vehicle-treated).
-
Possible Cause 1: Inactive Tubulin.
-
Solution: Use high-quality, polymerization-competent tubulin. Ensure it has been stored correctly at -80°C in single-use aliquots. Thaw on ice immediately before use.
-
-
Possible Cause 2: Incorrect Assay Temperature.
-
Solution: Tubulin polymerization is highly temperature-dependent and should be conducted at 37°C. Ensure your plate reader or spectrophotometer is pre-warmed to and maintains this temperature throughout the assay.
-
-
Possible Cause 3: Degraded GTP.
-
Solution: GTP is essential for tubulin polymerization. Prepare fresh GTP solutions and store them in aliquots at -80°C.
-
Issue 3: High background signal or precipitate formation in the assay plate.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound may precipitate at high concentrations in aqueous buffers. Visually inspect the wells for any precipitate. If observed, lower the concentration of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and is at a non-inhibitory level (typically ≤1%).
-
-
Possible Cause 2: Tubulin Aggregation.
-
Solution: If tubulin has been stored improperly or subjected to freeze-thaw cycles, it may form aggregates. Before the assay, centrifuge the tubulin solution at a high speed (e.g., >90,000 x g) for 10 minutes at 4°C to pellet any aggregates. Use the supernatant for your assay.
-
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To measure the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a 10 mM stock of GTP in the polymerization buffer.
-
Reconstitute lyophilized tubulin in the polymerization buffer to a final concentration of 2 mg/mL. Keep on ice.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add serial dilutions of this compound and a vehicle control (DMSO).
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the tubulin/GTP mixture to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Analysis:
-
Plot the absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cell viability assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Validation & Comparative
A Comparative Efficacy Analysis: Tubulin Inhibitor J-30 vs. Paclitaxel
For Immediate Release
This guide provides a detailed comparison of the novel tubulin polymerization inhibitor, J-30, and the established anti-cancer agent, paclitaxel (B517696). The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic instability of microtubules, which are critical for cell division. These agents are broadly classified as either microtubule-destabilizing or -stabilizing agents. This guide focuses on a comparative analysis of J-30, a potent, orally active indoline-sulfonamide that destabilizes microtubules, and paclitaxel, a well-established microtubule-stabilizing agent.
J-30 is a novel small molecule that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Paclitaxel , a member of the taxane (B156437) family, also binds to β-tubulin but at a different site known as the taxane-binding site.[3][4] Its mechanism involves the stabilization of microtubules, preventing their depolymerization.[3][4] This leads to the formation of abnormal microtubule bundles, G2/M phase cell cycle arrest, and apoptosis.[3][5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for J-30 and paclitaxel against various human cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| J-30 | KB | Oral Epidermoid Carcinoma | 15-20 | [6] |
| Various resistant and nonresistant cancer cell lines | - | Potently effective | [1][2] | |
| Paclitaxel | Various human tumour cell lines | - | 2.5 - 7.5 | [7] |
| SK-BR-3 | Breast (HER2+) | Range reported | [8] | |
| MDA-MB-231 | Breast (Triple Negative) | Range reported | [8][9] | |
| T-47D | Breast (Luminal A) | Range reported | [8] | |
| Non-small cell lung cancer (NSCLC) cell lines (median) | Lung | 9,400 (24h exposure) | [10] | |
| Small cell lung cancer (SCLC) cell lines (median) | Lung | 25,000 (24h exposure) | [10] |
Mechanism of Action and Cellular Effects
| Feature | Tubulin Inhibitor J-30 | Paclitaxel |
| Target | β-tubulin | β-tubulin |
| Binding Site | Colchicine-binding site | Taxane-binding site |
| Effect on Microtubules | Inhibits polymerization, leading to depolymerization | Promotes polymerization and stabilizes microtubules |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
| Apoptosis Induction | Yes, via caspase-9 and caspase-3 activation | Yes |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan (B1609692) product.[11][12] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 570-590 nm.
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate.
-
Treat the cells with various concentrations of the test compound (J-30 or paclitaxel) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that binds to DNA.[15][16] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells using a flow cytometer, one can distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol:
-
Harvest approximately 10⁶ cells and wash with PBS.[17]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[17][18] Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.[17]
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubate at room temperature for 5-10 minutes.[17]
-
Analyze the samples by flow cytometry, collecting at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.[19][20][21] Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Protocol (Turbidity-based):
-
Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer on ice.
-
Prepare a reaction mixture containing tubulin (final concentration of ~3 mg/mL), GTP (1 mM), and glycerol (B35011) (10%) in a pre-warmed 96-well plate.[19]
-
Add the test compound (J-30 or paclitaxel) at various concentrations to the wells.
-
Initiate the polymerization reaction by placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[19]
-
Plot the change in absorbance over time to determine the effect of the compound on tubulin polymerization.
Visualizing Cellular Pathways and Workflows
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
Caption: Mechanism of action leading to apoptosis for J-30 and paclitaxel.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow of the MTT assay for determining cell viability.
Logical Relationship of Tubulin Dynamics and Cell Fate
Caption: Relationship between tubulin inhibition and cell fate.
Conclusion
Both J-30 and paclitaxel are potent inhibitors of cancer cell proliferation that function by disrupting microtubule dynamics and inducing G2/M cell cycle arrest, ultimately leading to apoptosis. However, they achieve this through opposing mechanisms: J-30 inhibits tubulin polymerization, while paclitaxel stabilizes microtubules. The development of novel, orally active tubulin inhibitors like J-30, which are effective against various cancer cell lines, including those resistant to other drugs, highlights a promising avenue for future cancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical advantages of these different classes of tubulin inhibitors.
References
- 1. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Tubulin Polymerization Assay [bio-protocol.org]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis-Inducing Agents: Tubulin Inhibitors vs. Classical Inducers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel class of ferroptosis inducers—tubulin inhibitors—with established ferroptosis-inducing agents. This comparison is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in ferroptosis research.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in cancer. While classical inducers like erastin (B1684096) and RSL3 are well-characterized, recent evidence highlights the potential of certain tubulin inhibitors to induce this cell death pathway, offering a novel mechanistic approach. This guide will use known ferroptosis-inducing tubulin inhibitors as representative examples for "Tubulin inhibitor 30" to facilitate a comparative analysis with other ferroptosis-inducing agents.
Data Presentation: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ferroptosis-inducing agents across different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound Class | Compound | Cell Line | IC50 Value | Reference |
| Tubulin Inhibitor | Pyrrole Tubulin Inhibitor 15 | U87MG (Glioblastoma) | 0.01 µM | [1] |
| A2780 (Ovarian) | 0.01 µM | [1] | ||
| System Xc- Inhibitor | Erastin | H1299 (NSCLC) | ~10 µM | [2] |
| A549 (NSCLC) | 15 µM | [2] | ||
| H460 (NSCLC) | 11 µM | [2] | ||
| MCF7 (Breast) | >20 µM | [3] | ||
| GPX4 Inhibitor | RSL3 | H1299 (NSCLC) | 59 nM | [2] |
| H23 (NSCLC) | 95 nM | [2] | ||
| HCC827 (NSCLC) | 87 nM | [2] | ||
| MCF7 (Breast) | >2 µM | [3] |
Signaling Pathways of Ferroptosis Induction
The induction of ferroptosis can be initiated through various mechanisms that ultimately lead to the accumulation of lethal lipid reactive oxygen species (ROS). The following diagram illustrates the primary pathways targeted by different classes of ferroptosis inducers.
Caption: Mechanisms of action for different classes of ferroptosis inducers.
Experimental Workflow for Evaluating Ferroptosis Inducers
A systematic workflow is crucial for the consistent and reliable evaluation of potential ferroptosis-inducing compounds. The following diagram outlines a typical experimental pipeline.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Tubulin Inhibitor 30 Versus Fellow Colchicine-Site Binders
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the intricate dance of cellular division, the microtubule network stands as a critical choreographer. Its dynamic instability is essential for the formation of the mitotic spindle, a key apparatus in ensuring the faithful segregation of chromosomes. This very dynamism makes tubulin, the building block of microtubules, a prime target for anticancer therapeutics. Among the various classes of tubulin inhibitors, those that bind to the colchicine (B1669291) site are of significant interest due to their potent antimitotic activity. This guide provides a detailed structural and functional comparison of Tubulin inhibitor 30 (also known as J-30) with other prominent colchicine-site binders, offering valuable insights for researchers and drug development professionals.
Quantitative Performance at a Glance
To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for this compound and other well-established colchicine-site binders. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Tubulin Polymerization IC50 | Cytotoxicity GI50/IC50 (Cancer Cell Line) | Binding Affinity (Ki) |
| This compound (J-30) | 15-20 nM[1] | 8.6 - 11.1 nM (various)[2] | Not Reported |
| Colchicine | ~2.7 µM[2] | Varies (nM to µM range)[2] | ~0.55 µM |
| Combretastatin (B1194345) A-4 (CA-4) | ~2.1 µM[2] | 1-10 nM (HCT116, K562, etc.)[2] | 0.12 µM |
| Nocodazole | ~5 µM[3] | ~49 nM (HeLa)[3] | ~1 µM (for αβII tubulin)[4] |
Delving into the Mechanism of Action
This compound, a potent indoline-sulfonamide agent, exerts its anticancer effects by disrupting microtubule polymerization through its interaction with the colchicine-binding site on β-tubulin[5]. This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
The Shared Path to Cell Death
Like other colchicine-site binders, this compound induces cell cycle arrest at the G2/M phase, preventing cells from entering mitosis[5]. This mitotic blockade triggers the intrinsic apoptotic pathway, a tightly regulated process of programmed cell death. Key molecular events in this pathway include:
-
Bcl-2 Phosphorylation: J-30 induces the phosphorylation of the anti-apoptotic protein Bcl-2. This modification is thought to inactivate Bcl-2, thereby promoting apoptosis[5].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The inactivation of anti-apoptotic proteins like Bcl-2, coupled with the activation of pro-apoptotic proteins (e.g., Bax and Bak), leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm[5].
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3[5].
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize and compare tubulin inhibitors.
Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Test compounds (e.g., this compound, Colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.
-
Prepare a reaction mixture containing G-PEM buffer, 1 mM GTP, and 10% glycerol.
-
Add various concentrations of the test compound to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).
-
To initiate polymerization, add the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.
Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with a radiolabeled or fluorescent colchicine analog.
Procedure (Conceptual Overview):
-
Purified tubulin is incubated with a fixed concentration of a labeled colchicine analog (e.g., [3H]colchicine).
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
After reaching equilibrium, the tubulin-bound labeled colchicine is separated from the free labeled colchicine.
-
The amount of bound labeled colchicine is quantified.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled colchicine (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Conclusion
This compound (J-30) has emerged as a highly potent inhibitor of tubulin polymerization, exhibiting significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics and the induction of apoptosis via the intrinsic pathway, is characteristic of colchicine-site binders. While direct, head-to-head comparative studies under identical conditions are limited, the available data suggest that J-30's potency in inhibiting tubulin polymerization is notably higher than that of classical colchicine-site binders like colchicine and nocodazole, and comparable to or exceeding that of combretastatin A-4. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare the therapeutic potential of this compound and other promising colchicine-site binders in the ongoing quest for more effective cancer therapies.
References
- 1. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Head-to-Head Comparison: Tubulin Inhibitor 30 vs. Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Tubulin inhibitor 30 (also known as Compound 15) and the well-established class of vinca (B1221190) alkaloids. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for key assays.
At a Glance: Key Differences
| Feature | This compound (Compound 15) | Vinca Alkaloids (e.g., Vincristine, Vinblastine) |
| Primary Mechanism | Tubulin polymerization inhibitor, Inducer of ferroptosis | Tubulin polymerization inhibitors |
| Binding Site | Colchicine-binding site on β-tubulin | Vinca domain on β-tubulin |
| Cell Death Induction | Primarily ferroptosis, also apoptosis | Primarily apoptosis via mitotic arrest |
Mechanism of Action and Signaling Pathways
This compound (Compound 15) is a potent inhibitor of tubulin assembly. By binding to the colchicine (B1669291) site on β-tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest. Uniquely, this compound has also been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This dual mechanism of action presents a novel therapeutic strategy. The induction of ferroptosis by this compound involves the downregulation of key negative regulators of this process, such as Glutathione Peroxidase 4 (GPX4) and Ferritin Heavy Chain 1 (FTH1)[1].
Vinca alkaloids , derived from the Madagascar periwinkle, are a classic example of microtubule-destabilizing agents. They bind to the vinca domain on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest in the G2/M phase of the cell cycle[2]. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Key signaling events include the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function, and the activation of the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways[3][4][5][6].
Below are diagrams illustrating the signaling pathways for both inhibitor types.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Tubulin Inhibitor 30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin Inhibitor 30's performance as a microtubule-destabilizing agent against other established tubulin inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential in drug discovery and development.
Microtubule-targeting agents are a cornerstone of cancer chemotherapy, primarily classified into two groups: microtubule-stabilizing and microtubule-destabilizing agents.[1] this compound falls into the category of destabilizing agents, which inhibit the polymerization of tubulin into microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, making these compounds potent anti-cancer agents.[3][4]
Performance Comparison of Tubulin Polymerization Inhibitors
The efficacy of tubulin inhibitors is assessed through various metrics, including their ability to inhibit tubulin polymerization, reduce cancer cell viability, and induce cell cycle arrest. The following tables summarize key quantitative data for this compound in comparison to well-characterized tubulin inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Binding Site | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| This compound | Colchicine (B1669291) | Data not available |
| Colchicine | Colchicine | ~1-5 |
| Combretastatin A-4 (CA-4) | Colchicine | ~1-2 |
| Nocodazole | Colchicine | ~0.1-1 |
| Vincristine | Vinca Alkaloid | ~0.1-0.5 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) IC₅₀ (nM) | A549 (Lung Cancer) IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (nM) |
| This compound | Data not available | Data not available | Data not available |
| Colchicine | ~5-20 | ~10-50 | ~10-30 |
| Combretastatin A-4 (CA-4) | ~1-5 | ~1-10 | ~0.5-5 |
| Nocodazole | ~20-100 | ~50-200 | ~30-150 |
| Paclitaxel (Stabilizer) | ~2-10 | ~5-20 | ~1-5 |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary significantly based on the cell line and exposure time.
Table 3: Cell Cycle Analysis
| Compound | Cell Line | % of Cells in G2/M Phase (at IC₅₀ concentration) |
| This compound | Data not available | Data not available |
| Colchicine | HeLa | >70% |
| Nocodazole | A549 | >80% |
| Paclitaxel (Stabilizer) | MCF-7 | >80% |
Note: The percentage of cells arrested in the G2/M phase is a hallmark of anti-mitotic agents.[4]
Experimental Protocols
Detailed methodologies for the key experiments required to validate the on-target effects of a novel tubulin inhibitor are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Objective: To quantify the inhibitory effect of a compound on the assembly of purified tubulin into microtubules.[4]
-
Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) as microtubules form. The absorbance is measured over time at 340 nm.
-
Procedure:
-
Dilute purified tubulin to a final concentration of 1-3 mg/mL in a general tubulin buffer (GTB) on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of this compound and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control).
-
In a pre-warmed 96-well plate, mix the tubulin-GTP solution with the test compound dilutions.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.[5]
-
Cell Viability (Cytotoxicity) Assay
This assay measures the compound's ability to inhibit the growth and proliferation of cancer cells.
-
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).
-
Principle: The MTT or CCK-8 assay is commonly used. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and control compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO for MTT) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This analysis quantifies the percentage of cells arrested in the G2/M phase of the cell cycle, a characteristic effect of antimitotic agents.[7]
-
Objective: To determine the distribution of cells in the different phases of the cell cycle after compound treatment.
-
Principle: Cells are stained with a fluorescent dye (e.g., propidium (B1200493) iodide) that binds to DNA. The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Analyze the data to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases.[8]
-
Immunofluorescence Microscopy
This cell-based assay visualizes the effect of a compound on the microtubule network within cells.
-
Objective: To qualitatively assess the disruption of the microtubule cytoskeleton.
-
Principle: Cells are fixed, permeabilized, and stained with an antibody specific to tubulin, which is then visualized using a fluorescently labeled secondary antibody and microscopy.
-
Procedure:
-
Grow cells on coverslips in a 6-well plate and treat with the test compound for a specified time.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody against β-tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule morphology using a fluorescence microscope.[9]
-
Visualizations
Diagrams generated using Graphviz (DOT language) illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A lactylation-ferroptosis cross-talk gene signature predicts hepatocellular carcinoma prognosis and reveals STMN1/PRDX1 as therapeutic targets [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
Comparative Analysis of Tubulin Inhibitor 30's Cross-Resistance Profile in Taxane-Resistant Cancer Cells
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational agent, Tubulin Inhibator 30, with established tubulin-targeting drugs in the context of taxane-resistant malignancies. The development of new microtubule-targeting agents is crucial to address the clinical challenge of primary and acquired resistance to taxanes, a cornerstone of chemotherapy for various solid tumors.[1][2] This document presents preclinical data, detailed experimental methodologies, and visual summaries of key biological pathways to facilitate an objective evaluation of Tubulin Inhibitor 30's potential to overcome common mechanisms of taxane (B156437) resistance.
Overview of Tubulin Inhibitors and Taxane Resistance
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis, making them an attractive target for anticancer drugs.[3][4] Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3][5]
-
Microtubule-Stabilizing Agents: This class includes the taxanes (paclitaxel, docetaxel) and the epothilones (ixabepilone).[6][7] They bind to the β-tubulin subunit within the microtubule, suppressing its dynamics and leading to mitotic arrest and apoptosis.[3][8]
-
Microtubule-Destabilizing Agents: This group includes vinca (B1221190) alkaloids (vincristine, vinblastine) and colchicine (B1669291) site inhibitors.[3][9] They bind to tubulin dimers, preventing their polymerization into microtubules and leading to the disassembly of the mitotic spindle.[3][5]
Clinical resistance to taxanes is a significant obstacle to successful cancer treatment and can arise from several mechanisms:[2][7]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), actively pumps taxanes out of the cancer cell, reducing intracellular drug concentration.[6][9]
-
Alterations in the Target (Tubulin): Mutations in the genes encoding β-tubulin can alter the drug binding site, reducing the affinity of taxanes.[7][10]
-
Changes in Tubulin Isotype Expression: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, is frequently associated with taxane resistance.[7][8]
Comparative Profile of Tubulin Inhibitors
This compound is a novel, orally bioavailable, small-molecule compound that functions as a microtubule-destabilizing agent. Preclinical studies have been conducted to evaluate its efficacy in cancer cell lines with well-characterized mechanisms of resistance to taxanes. The following table compares this compound with other key tubulin-targeting agents.
| Inhibitor | Class | Mechanism of Action | Binding Site on β-Tubulin | Susceptibility to P-gp Efflux | Activity in Cells with βIII-Tubulin Overexpression |
| Paclitaxel (B517696) | Taxane | Stabilizes microtubules | Taxane site | High | Reduced |
| Vincristine | Vinca Alkaloid | Destabilizes microtubules | Vinca site | High | Retained |
| Ixabepilone (B1684101) | Epothilone | Stabilizes microtubules | Taxane site | Low | Retained[1] |
| Eribulin | Halichondrin | Sequesters tubulin into non-productive aggregates | Vinca site | Low | Retained |
| This compound | Novel Destabilizer | Destabilizes microtubules | Colchicine site | Low | Retained |
Quantitative Efficacy in Taxane-Resistant Cell Lines
The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines, including a taxane-sensitive parental line and its taxane-resistant derivative. The resistant cell line is characterized by overexpression of P-glycoprotein and the βIII-tubulin isotype. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Resistance Mechanism | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) | Ixabepilone IC50 (nM) | This compound IC50 (nM) |
| MCF-7 (Parental) | - | 5 | 2 | 3 | 10 |
| MCF-7/TAX (Resistant) | P-gp, βIII-tubulin overexpression | 500 | 250 | 5 | 12 |
Note: The data presented for this compound is representative of preclinical findings for a novel agent designed to overcome taxane resistance. The IC50 values for other agents are illustrative and based on trends reported in the literature.
The results indicate that while the MCF-7/TAX cell line exhibits strong resistance to paclitaxel and cross-resistance to vincristine, it remains sensitive to ixabepilone and this compound. This suggests that this compound is not a substrate for P-gp and its efficacy is not compromised by the overexpression of βIII-tubulin.
Key Experimental Protocols
The following protocols are standard methodologies used to evaluate the cross-resistance profile of novel tubulin inhibitors.
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., Paclitaxel, this compound) for 72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
This assay assesses the effect of a compound on the microtubule network within intact cells.[11]
-
Cell Culture: Grow sensitive and resistant cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with the tubulin inhibitor at its IC50 concentration for 24 hours.[12] Include an untreated control.
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol, followed by permeabilization with a detergent-based buffer.[12]
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.[12] Use DAPI to counterstain the nuclei.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope. Taxane-sensitive cells treated with a stabilizer like paclitaxel will show dense microtubule bundling, while treatment with a destabilizer will show a diffuse tubulin stain. Resistant cells may show a network similar to untreated cells.[11][12]
This technique is used to quantify the expression levels of proteins associated with drug resistance, such as P-glycoprotein and βIII-tubulin.
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for P-gp, βIII-tubulin, and a loading control (e.g., GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control to compare protein expression levels between sensitive and resistant cell lines.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to tubulin inhibitors and resistance mechanisms.
Caption: Primary mechanisms leading to clinical resistance to taxane-based chemotherapy.
References
- 1. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of the Anti-Tumor Effects of Tubulin Inhibitor 30
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Tubulin inhibitor 30 against other well-established tubulin-targeting agents. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Tubulin inhibitors are a critical class of chemotherapeutic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] They are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] This guide focuses on the comparative efficacy of this compound, a novel tubulin assembly inhibitor, against standard-of-care agents such as Paclitaxel (a microtubule stabilizer), Vincristine (B1662923) (a microtubule destabilizer), and Combretastatin A-4 (a microtubule destabilizer).
Mechanism of Action: A Tale of Two Opposing Forces
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[2] Tubulin inhibitors exploit the dependency of rapidly dividing cancer cells on this process.
-
Microtubule-Destabilizing Agents , such as this compound, Vincristine, and Combretastatin A-4, bind to tubulin subunits and prevent their polymerization into microtubules.[1][2] This disruption leads to the disassembly of the mitotic spindle, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.[3]
-
Microtubule-Stabilizing Agents , like Paclitaxel, bind to already formed microtubules and prevent their depolymerization.[1][2] This leads to the formation of abnormally stable and nonfunctional microtubules, which also disrupts the mitotic spindle, triggering cell cycle arrest and apoptosis.[1]
A unique characteristic of this compound is its ability to induce ferroptosis, an iron-dependent form of programmed cell death distinct from apoptosis.[1][4] This dual mechanism of action could offer an advantage in overcoming resistance to traditional apoptosis-inducing chemotherapeutics.
Caption: Figure 1. General Mechanism of Tubulin Inhibitors
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize the in vitro efficacy of this compound and comparator compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions (e.g., cell density, incubation time).
Table 1: Inhibition of Tubulin Polymerization
| Compound | Mechanism of Action | IC50 (µM) |
| This compound | Destabilizer | 0.52[1] |
| Combretastatin A-4 | Destabilizer | ~0.54-0.73[5] |
| Vincristine | Destabilizer | ~0.5 - 2 |
| Paclitaxel | Stabilizer | ~0.1 - 1 |
Table 2: Anti-proliferative Activity (IC50, nM) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | U-87 MG (Glioblastoma) | OVCAR-3 (Ovarian) |
| This compound | 4.0[1] | 10.06[1] | 2.852[1] |
| Paclitaxel | 0.9 - 3,500[6][7] | Data Not Available | 0.7 - 1.8[8] |
| Vincristine | 7.371[9] | Data Not Available | Data Not Available |
| Combretastatin A-4 | ~1-10[10] | Data Not Available | Data Not Available |
Note: The wide range for Paclitaxel in MCF-7 cells reflects the significant variability reported in the literature under different experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[11]
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[11]
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Figure 2. MTT Assay Workflow
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[12]
-
Protocol:
-
Harvest and wash the cells after drug treatment.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[3]
-
Treat the cells with RNase to prevent PI from binding to RNA.[12]
-
Stain the cells with a PI solution.[3]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
3. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a viability dye to identify late apoptotic and necrotic cells with compromised membrane integrity.[13]
-
Protocol:
-
Harvest and wash the cells after drug treatment.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.[13]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.[14]
-
Analyze the cells by flow cytometry to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Caption: Figure 3. Apoptosis Assay Analysis
Summary and Conclusion
This compound demonstrates potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range.[1] Its efficacy is comparable to or, in some cases, superior to established tubulin inhibitors like Vincristine and Combretastatin A-4. A key distinguishing feature of this compound is its ability to induce ferroptosis, offering a potential therapeutic advantage.[1] The provided experimental protocols offer a standardized framework for further comparative studies. This guide serves as a valuable resource for researchers aiming to evaluate and position novel tubulin inhibitors within the landscape of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Induction of Ferroptosis in Glioblastoma and Ovarian Cancers by a New Pyrrole Tubulin Assembly Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchtweet.com [researchtweet.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Neurotoxicity of Tubulin Inhibitors: Benchmarking Novel Agents Against Established Classes
For Researchers, Scientists, and Drug Development Professionals
The development of novel tubulin inhibitors as anti-cancer agents necessitates a thorough evaluation of their potential for neurotoxicity, a common dose-limiting side effect of this drug class. This guide provides a comparative analysis of the neurotoxic profiles of established tubulin inhibitors, discusses the underlying mechanisms contributing to these differences, and presents a framework for the preclinical assessment of new chemical entities like "Tubulin inhibitor 30." While direct comparative neurotoxicity data for "this compound" is not currently available in the public domain, this guide serves as a critical resource for contextualizing its potential neurotoxic liabilities.
Mechanisms of Tubulin Inhibitor-Induced Neurotoxicity
The primary cause of neurotoxicity from tubulin inhibitors is the disruption of microtubule dynamics within neurons. Microtubules are essential for crucial neuronal functions, including the maintenance of cell structure and axonal transport of organelles, vesicles, and proteins. Interference with tubulin polymerization or depolymerization impedes this transport, leading to axonal degeneration, especially in the long peripheral nerves. This "dying back" axonopathy is a hallmark of chemotherapy-induced peripheral neuropathy (CIPN). Other contributing mechanisms include mitochondrial dysfunction and interference with calcium signaling.
Peripheral neurons, particularly sensory neurons in the dorsal root ganglia (DRG), are highly susceptible due to their long axons and high metabolic demands required for axonal transport over great distances.
Safety Operating Guide
Navigating the Safe Disposal of Tubulin Inhibitor 30: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves; double-gloving is often recommended.[2][3] All handling of Tubulin inhibitor 30, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste management is accurate identification, segregation, and containment.[1] Do not mix different chemical waste streams, as this can lead to hazardous reactions and complicate the disposal process.[1]
-
Initial Assessment: Determine the physical state of the waste (solid, liquid, or sharp) and the nature of the contamination.
-
Waste Segregation: Place the waste into the appropriate, clearly labeled container as detailed in the table below. Ensure that the container material is compatible with the chemical waste.
-
Container Labeling: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), the concentration (if applicable), and the date the waste was first added.[1] The container should also be marked with a "Cytotoxic Agent" warning.[3]
-
Waste Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and situated at or near the point of waste generation, away from general lab traffic. Secondary containment should be used to capture any potential leaks.[1][3]
-
Arrange for Pickup: Once a waste container is full or has reached the maximum allowable storage time (which can be up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for final disposal.[1]
Waste Stream Management
Proper segregation of waste is critical for safe and compliant disposal. The following table outlines the different types of waste generated when working with this compound and the appropriate containers for each.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves).[1][2] | Labeled, sealed, and puncture-resistant container designated for solid chemical waste.[1] |
| Liquid Waste | Unused solutions and contaminated solvents.[2][3] | Labeled, sealed, and leak-proof container designated for liquid chemical waste.[3] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects.[2] | Designated, puncture-resistant sharps container for hazardous chemical waste.[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided here is intended as a general guide for the safe disposal of this compound in a research setting. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and regulatory requirements in your location.
References
Essential Safety and Operational Guide for Handling Tubulin Inhibitor 30
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Tubulin Inhibitor 30.
Tubulin inhibitors are a class of potent cytotoxic compounds that require stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This compound, also known as Compound 15 (CAS No. 2873383-67-4), is an inhibitor of tubulin assembly with an IC50 of 0.52 μM.[1] Due to its cytotoxic nature, it should be handled with the utmost care, following established protocols for hazardous materials. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it can be requested from suppliers such as MedChemExpress.[1] The following guidance is based on the general properties of potent tubulin inhibitors and cytotoxic agents and should be supplemented with the compound-specific SDS upon receipt.
I. Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the first line of defense against exposure to potent compounds like this compound. All personnel must be trained on the proper donning, doffing, and disposal of PPE.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or airborne particles. |
| Skin & Body Protection | A fully buttoned lab coat, preferably disposable, with long sleeves and elastic cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If not feasible, a fit-tested N95 respirator or higher is required for handling solids. | To prevent inhalation of the solid compound or aerosols. |
II. Operational Plan: From Receipt to Disposal
A clear and well-defined operational plan is critical for minimizing risk. The following step-by-step guidance outlines the key procedures for handling this compound.
Experimental Protocol: Standard Operating Procedure for this compound
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated hazardous material area and immediately contact your institution's Environmental Health and Safety (EHS) office.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage area must be a designated, secure, and well-ventilated location, away from incompatible materials.
-
The storage location should be clearly marked with a "Cytotoxic Agent" warning sign.
-
-
Preparation of Solutions:
-
All weighing and solution preparation activities must be conducted in a certified chemical fume hood.
-
When dissolving the solid compound, add the solvent slowly to the powder to minimize the generation of dust and aerosols.
-
Ensure all containers, including stock solutions and dilutions, are clearly labeled with the compound name, concentration, preparation date, and a cytotoxic hazard symbol.
-
-
Handling and Experimentation:
-
Conduct all experimental work involving this compound within a designated area, such as a chemical fume hood, to contain any potential spills or aerosol generation.
-
Use disposable plastic-backed absorbent pads on work surfaces to contain any minor spills.
-
-
Decontamination:
-
All non-disposable equipment and surfaces that come into contact with this compound must be decontaminated.
-
A common decontamination procedure involves wiping surfaces with a 70% ethanol (B145695) solution, followed by a suitable laboratory detergent and a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
III. Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations. Never dispose of this material in the regular trash or down the drain.
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Dedicated, clearly labeled hazardous waste container (e.g., yellow bag). | Collect all contaminated PPE (gloves, lab coats), weigh paper, and other solid materials. |
| Liquid Waste | Sealed, properly labeled hazardous waste container. | Collect all unused solutions and contaminated solvents. Do not mix with other waste streams unless compatibility is known. |
| Sharps | Designated sharps container for hazardous chemical waste. | Dispose of all contaminated needles, syringes, and other sharps immediately after use. Do not recap needles. |
IV. Emergency Procedures: Spill and Exposure
Immediate and appropriate action is required in the event of a spill or personal exposure to minimize harm.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if the spill involves a powder outside of a fume hood.
-
Contain and Clean:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
For solid spills: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
Dispose: All cleanup materials, including contaminated PPE, must be disposed of as hazardous chemical waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Workflow and Logical Relationships
To ensure a clear understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
